

Application Notes & Protocols: Determination of Ivabradine's Enantiomeric Purity

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Compound of Interest		
Compound Name:	Ivabradine, (+/-)-	
Cat. No.:	B15191072	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the determination of the enantiomeric purity of Ivabradine, a crucial quality control parameter for this chiral drug. The methods outlined below utilize High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), offering robust and reliable approaches for separating and quantifying S-Ivabradine and its enantiomeric impurity, R-Ivabradine.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

This method employs a polysaccharide-based chiral stationary phase to achieve enantioseparation of Ivabradine. It is suitable for the simultaneous determination of chiral and achiral impurities in Ivabradine samples.[1]

Experimental Protocol

Instrumentation:

• High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:



Parameter	Value
Column	Lux Cellulose-2 [cellulose tris(3-chloro-4-methylphenylcarbamate)]
Mobile Phase	Methanol / Acetonitrile (98/2, v/v) with 0.06% (v/v) Diethylamine
Flow Rate	0.45 mL/min
Column Temperature	12 °C
Detection Wavelength	286 nm
Injection Volume	10 μL

Sample Preparation:

• Dissolve the Ivabradine sample in the mobile phase to a final concentration of 1 mg/mL.

Data Presentation

The following table summarizes the expected chromatographic parameters for the enantiomeric separation of Ivabradine using this method.

Compound	Retention Time (min)	Resolution (Rs)
R-Ivabradine	~ 8.5	\multirow{2}{*}{> 2.0}
S-Ivabradine	~ 9.5	

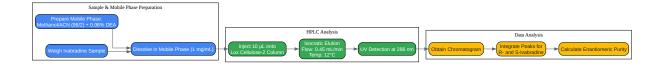
Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.

Method Validation Summary

This method has been validated according to the International Council on Harmonisation (ICH) Q2(R1) guidelines and demonstrated to be linear, precise, and accurate for the determination of R-Ivabradine at levels as low as 0.05%.[1]



Experimental Workflow



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HPLC experimental workflow for Ivabradine enantiomeric purity.

Method 2: Chiral Capillary Electrophoresis (CE)

This electrokinetic chromatography method provides a rapid and efficient separation of Ivabradine enantiomers using a cyclodextrin-based chiral selector.[2]

Experimental Protocol

Instrumentation:

• Capillary Electrophoresis (CE) system with a UV detector.

Electrophoretic Conditions:



Parameter	Value
Capillary	Fused-silica, 50 μm i.d., 33 cm total length (24.5 cm to detector)
Background Electrolyte (BGE)	50 mM Formate buffer (pH 2.0) containing 4 mM sulfated-γ-CD and 5 mM tetrabutylammonium-aspartic acid ([TBA][L-Asp])
Applied Voltage	+25 kV
Capillary Temperature	25 °C
Detection Wavelength	286 nm
Injection	Hydrodynamic, 50 mbar for 5 s

Sample Preparation:

Dissolve the Ivabradine sample in water to a final concentration of 100 μg/mL.

Data Presentation

The following table summarizes the expected migration times and resolution for the enantiomeric separation of Ivabradine using this CE method.[2]

Compound	Migration Time (min)	Resolution (Rs)
S-Ivabradine	~ 5.5	\multirow{2}{*}{2.7}
R-Ivabradine	~ 5.8	

Method Validation Summary

The method demonstrated good linearity and sensitivity, with limits of detection (LODs) of 0.22 μ g/mL for S-Ivabradine and 0.28 μ g/mL for R-Ivabradine. It is capable of detecting 0.1% of the enantiomeric impurity, meeting ICH requirements.[2]

Experimental Workflow





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CE experimental workflow for Ivabradine enantiomeric purity.

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References

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- 2. Enantiomeric separation of ivabradine by cyclodextrin-electrokinetic chromatography. Effect of amino acid chiral ionic liquids PubMed [pubmed.ncbi.nlm.nih.gov]
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